molecular formula C11H14ClF2N3S B12237273 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine

Cat. No.: B12237273
M. Wt: 293.76 g/mol
InChI Key: ALDARMDVABIYQU-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine is a synthetic compound with a unique structure that includes both fluorinated and thienyl groups

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base.

    Attachment of the thienyl group: The thienyl group can be introduced via a nucleophilic substitution reaction using 5-fluoro-2-thienylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl or thienyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which may lead to different chemical and biological properties.

    1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxamide: The presence of a carboxamide group may affect its solubility and reactivity compared to the amine derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClF2N3S

Molecular Weight

293.76 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H13F2N3S.ClH/c1-8-6-15-16(5-4-12)11(8)14-7-9-2-3-10(13)17-9;/h2-3,6,14H,4-5,7H2,1H3;1H

InChI Key

ALDARMDVABIYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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